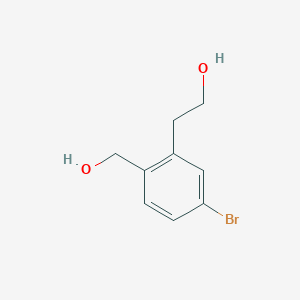

2-(5-Bromo-2-hydroxymethylphenyl)ethanol

説明

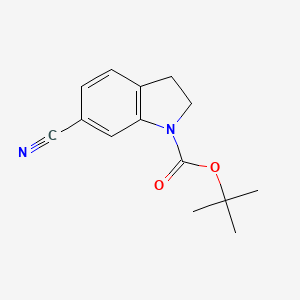

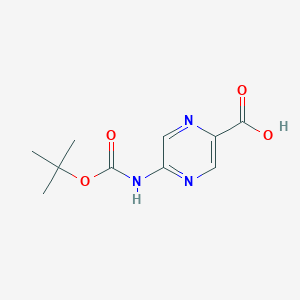

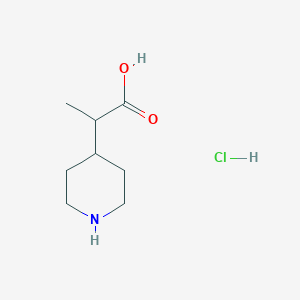

“2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is a chemical compound that contains a total of 23 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It is available for purchase from various scientific suppliers .

Molecular Structure Analysis

The molecular formula of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is C9H11BrO2 . The InChI code for this compound is 1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” are not fully detailed in the search results. It has a molecular weight of 231.09 . More specific properties like boiling point, melting point, density, etc., are not provided in the search results.科学的研究の応用

- Field : Bioresources and Bioprocessing

- Application Summary : The compound can be used in the catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates . This process is part of a larger effort to create fine chemicals, liquid fuels, and polymer materials from renewable resources .

- Methods : The reaction involves the reduction of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of renewable carbohydrates . The reduction of HMF can produce several valuable products, including 2,5-furandimethanol .

- Results : The study discussed the reaction mechanisms and the stability of the catalysts used in the process . It also explored the prospects of effective production of 2,5-furandimethanol .

- Field : Renewable Energy

- Application Summary : The compound may be involved in the selective transformation of biomass-derived 5-hydroxymethylfurfural to the building blocks 2,5-bis(hydroxymethyl)furan .

- Methods : The transformation process uses an α-Ni(OH)2/SiO2 catalyst without pre-reduction .

- Results : The results of this research are not detailed in the available information .

Catalytic Synthesis

Biomass Transformation

- Field : Chemical Engineering

- Application Summary : This compound is used in the chemical industry for the synthesis of various other chemicals . It is often used as a starting material or intermediate in the synthesis of other compounds .

- Methods : The specific methods of application or experimental procedures depend on the particular synthesis process .

- Results : The results or outcomes obtained would vary depending on the specific synthesis process .

- Field : Biochemistry

- Application Summary : The compound is involved in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, which have shown antioxidant activity .

- Methods : The synthesis involves 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .

- Results : The synthesized compounds were analyzed against the HepG2 cell line . Compounds 4j and 4k showed good anti-proliferative effects on HepG2 cells . Furthermore, the ABTS and DPPH scavenging assays were used to determine the antioxidant activity of all compounds .

Chemical Synthesis

Antioxidant Activity

- Field : Renewable Energy

- Application Summary : This compound may be involved in the transformation of biobased 5-hydroxymethylfurfural (HMF) into a potential liquid fuel, 2,5-dimethylfuran (DMF) .

- Methods : The transformation process involves the use of a catalyst and the feedstock used is HMF .

- Results : The results of this research are not detailed in the available information .

- Field : Chemical Engineering

- Application Summary : This compound is used as a chemical intermediate during the preparation of other further value-addition hydrogenated furanic derivatives starting from HMF .

- Methods : The specific methods of application or experimental procedures depend on the particular synthesis process .

- Results : The results or outcomes obtained would vary depending on the specific synthesis process .

Biomass Upgrade

Chemical Intermediate

特性

IUPAC Name |

2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMJNYPZMSNEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)

![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)

![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)